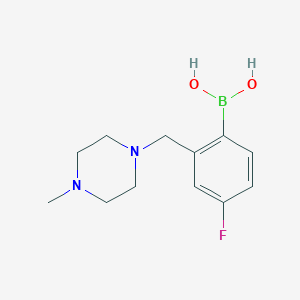
3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid
Descripción general
Descripción
The compound “3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid” is likely a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The boronic acid group can form reversible covalent bonds with proteins, which can be useful in drug design .
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
Boronic acids, including phenylboronic acid derivatives, are pivotal in organic synthesis and medicinal chemistry due to their versatility in cross-coupling reactions. For instance, a practical synthesis method has been developed for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlighting the importance of boronic acid derivatives in synthesizing biologically active compounds (Qiu et al., 2009). Similarly, benzoxaboroles, a class of compounds including benzoxaborole derivatives of phenylboronic acids, have been reviewed for their broad spectrum of applications in medicinal chemistry due to their drug-like properties, ranging from anti-bacterial to anti-inflammatory agents (Nocentini et al., 2018).
Chemosensors and Biological Applications
Phenylboronic acid derivatives have been explored for their applications in developing chemosensors for detecting various analytes, including metal ions and anions, due to their high selectivity and sensitivity (Roy, 2021). This indicates the potential of "3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid" in similar sensing and detection applications.
Biomedical Research
The compound's structural features, particularly the boronic acid moiety, suggest its relevance in drug discovery and development. Boronic acid derivatives have been studied for their therapeutic potential, including in neurodegenerative and psychiatric diseases, where they exhibit various biological activities such as antioxidant, anti-inflammatory, and enzyme modulation effects (Ramos-Hryb et al., 2017).
Environmental and Analytical Chemistry
Phosphonic acid derivatives, related to boronic acids through their use of a central atom bonded to oxygen atoms, have been utilized in a wide range of applications from bioactive properties to environmental sensing. This underscores the potential utility of boronic acid derivatives in environmental monitoring and protection (Sevrain et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, being a derivative of piperazine and boronic acid, may interact with various biological targets. Piperazine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Boronic acids are known to form reversible covalent complexes with proteins, particularly enzymes, which can modulate their activity .
Mode of Action
The compound likely interacts with its targets through the formation of covalent bonds, facilitated by the boronic acid moiety. The piperazine ring may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Biochemical Pathways
Given the broad biological activities of piperazine and boronic acid derivatives, it could potentially influence a variety of pathways .
Pharmacokinetics
Piperazine derivatives generally exhibit good absorption and distribution profiles . The presence of the boronic acid could potentially influence its metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interaction with these targets. Piperazine derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of boronic acids is known to be pH-dependent .
Propiedades
IUPAC Name |
[3-[(4-ethylpiperazin-1-yl)methyl]-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14(18)19)3-4-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNPBVNDRFHGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



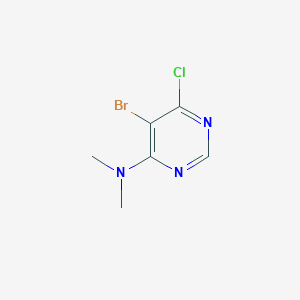
![Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1408738.png)


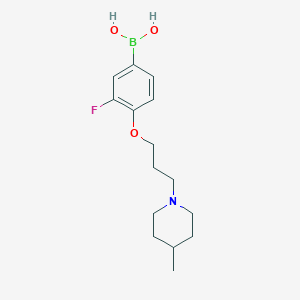
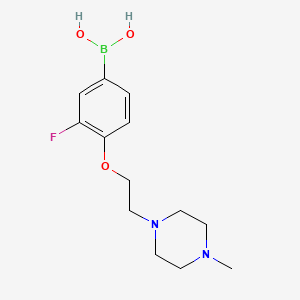
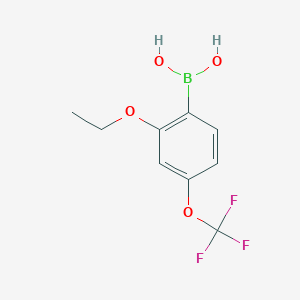
![1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1408751.png)

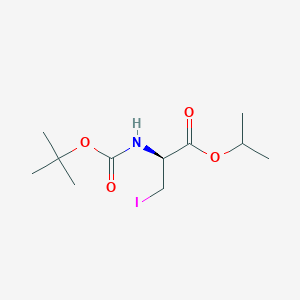
![1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea](/img/structure/B1408755.png)
![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)
